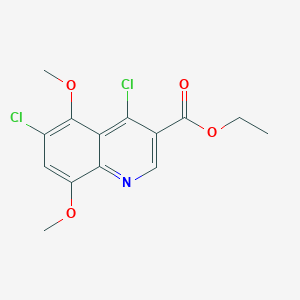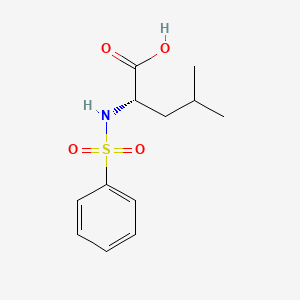
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone (CDNFPH) is a synthetic compound with a unique chemical structure that has been studied for its potential applications in chemical synthesis, scientific research, and drug development. CDNFPH has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Occupational and Environmental Exposure
Occupational exposure
Research on the concentrations of various organochlorine compounds, including polychlorinated naphthalenes (PCN), has been conducted to assess the exposure levels in potentially exposed workers versus controls. This study utilized techniques like gas chromatography with electron-capture detection and mass spectrometry to analyze blood plasma samples, highlighting the importance of monitoring occupational exposure to potentially harmful compounds (Weistrand, Norén, & Nilsson, 1996).
Environmental Pollution
Studies have also focused on the environmental prevalence and health impacts of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to the target compound. For example, research on the urinary concentrations of PAH metabolites in coke oven workers demonstrated the utility of these biomarkers in assessing occupational exposure to PAH mixtures, suggesting a method that could potentially be applied to similar compounds for environmental and occupational health studies (Sobus et al., 2008).
Health Risk Assessments
Toxicological Assessments
Research on the disposition and metabolism of compounds with similar chemical structures, like the orexin receptor antagonist SB-649868, provides insights into how these compounds are processed in the human body, including their elimination pathways and the identification of metabolites. Such studies are crucial for understanding the potential health effects of exposure to complex chemical compounds (Renzulli et al., 2011).
Exposure Biomarkers
The relationship between environmental exposures to compounds like carbaryl/naphthalene and chlorpyrifos and human semen quality has been explored. The study used urinary metabolites as biomarkers to assess exposure and found associations with decreased semen quality, emphasizing the importance of identifying and monitoring exposure to potentially harmful chemicals (Meeker et al., 2004).
Propiedades
IUPAC Name |
N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2/c18-17-13(6-5-12-3-1-2-4-16(12)17)11-20-21-15-9-7-14(19)8-10-15/h1-4,7-11,21H,5-6H2/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVSVBBEOLBNW-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-fluorophenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)

![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
